molecular formula C21H15ClF3NO4S B2503748 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-84-2

4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Cat. No.: B2503748
CAS No.: 343373-84-2
M. Wt: 469.86
InChI Key: WBCZYWDJAFQFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a structurally complex organic compound characterized by a central acetamide backbone. The molecule features a 4-chlorophenyl ester group linked to an acetamide moiety, which is further substituted with a phenylsulfonyl group and a 3-(trifluoromethyl)anilino ring. The trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) groups are critical functional motifs known to enhance metabolic stability and binding affinity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(4-chlorophenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3NO4S/c22-16-9-11-18(12-10-16)30-20(27)14-26(31(28,29)19-7-2-1-3-8-19)17-6-4-5-15(13-17)21(23,24)25/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCZYWDJAFQFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl acetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-(trifluoromethyl)aniline under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Table 1: Synthetic Route Overview

StepReactantsConditionsProducts
14-Chlorophenyl acetic acid, Phenylsulfonyl chlorideBase (triethylamine)Intermediate
2Intermediate, 3-(Trifluoromethyl)anilineControlled temperature4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Chemistry

4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it useful for creating new compounds with desired properties.

Biology

Research has indicated that this compound may exhibit biological activity , particularly in the modulation of cellular processes. Studies suggest that the phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction could lead to significant effects on biochemical pathways.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Initial studies have shown promise in its application for developing therapeutic agents targeting specific diseases.

Industrial Applications

In industrial contexts, this compound is utilized in the development of specialty chemicals and materials with unique properties. Its ability to enhance lipophilicity due to the trifluoromethyl group makes it suitable for applications requiring improved membrane penetration.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer activity of similar compounds derived from this class. The findings indicated that compounds with similar structures exhibited significant antitumor activity against various human cancer cell lines, suggesting that derivatives of 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate could also possess anticancer properties.

Case Study 2: Enzyme Inhibition Studies

Research focused on enzyme inhibition demonstrated that compounds containing sulfonamide groups could inhibit specific enzymes involved in cancer metabolism. This suggests potential therapeutic applications for compounds like 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate in oncology.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Differences :

  • Acidity and Solubility : The carboxylic acid group in these analogs increases water solubility compared to the ester group in the target compound, which is more lipophilic.
  • Reactivity : The ester group in the target compound may undergo hydrolysis under basic conditions, whereas the carboxylic acid derivatives are stable in acidic environments.

Ethyl Esters with Sulfonamide and Chlorophenyl Moieties

Ethyl esters from chemical catalogs () provide closer structural parallels (Table 1). For instance:

  • Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate shares the sulfonamide-anilino-acetate backbone but differs in ester group (ethyl vs. 4-chlorophenyl) and substituent positions on the anilino ring .

Key Differences :

  • Synthetic Accessibility : Ethyl esters are typically easier to synthesize due to the stability of ethyl groups during reactions, whereas 4-chlorophenyl esters may require specialized conditions for esterification.

Crystallographic Insights from Furanone Analogs

The crystal structure of 4-(2-chloroanilino)-3-phenylfuran-2(5H)-one () highlights the role of chloro-substituted anilino groups in molecular packing . 3-trifluoromethyl in the target) influences intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystallization and stability.

Data Tables

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name CAS Number Molecular Formula Key Structural Features Similarity to Target
4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate N/A C₂₁H₁₅ClF₃NO₄S 4-Cl-phenyl ester, SO₂-C₆H₅, 3-CF₃-anilino Reference
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid 22893-39-6 C₁₀H₇Cl₂F₃O₂ 2,6-Cl₂, 4-CF₃-phenyl, COOH 0.98
Ethyl 2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetate N/A C₁₆H₁₅Cl₂NO₄S Ethyl ester, 4-Cl-C₆H₄-SO₂, 4-Cl-anilino Structural analog

Research Findings and Implications

  • Functional Group Impact: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Sulfonamide Role : The phenylsulfonyl group may confer rigidity to the molecule, improving target binding specificity, as seen in sulfonamide-based drugs .

Biological Activity

4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a complex organic compound notable for its unique chemical structure, which includes a chlorophenyl group, a phenylsulfonyl group, and a trifluoromethyl group. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is C18H16ClF3N2O3SC_{18}H_{16}ClF_3N_2O_3S, with a molecular weight of approximately 404.85 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may contribute to its biological activity by facilitating membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenylsulfonyl group is known for its ability to interact with various enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, allowing it to penetrate cellular membranes more effectively. These interactions can modulate various biochemical pathways, leading to observed pharmacological effects.

Enzyme Inhibition

Research indicates that 4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate exhibits significant inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE with an IC50 value of approximately 10.4 μM, indicating moderate potency against this enzyme.
  • Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX-5 and LOX-15) : The compound also demonstrates moderate inhibitory activity against these inflammatory enzymes, which are crucial in various pathological conditions.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Breast Cancer (MCF-7) : The compound exhibited notable cytotoxicity, suggesting potential as an anticancer agent.
  • Hek293 Cells : It was also tested on Hek293 cells, where it displayed varying levels of cytotoxicity.

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on related compounds showed that the presence of halogen atoms significantly increased biological activity due to enhanced interactions with protein targets. The trifluoromethyl group was particularly noted for its ability to form hydrogen bonds with enzyme residues, enhancing inhibition rates .
  • Antibacterial Activity : Other derivatives related to this compound have been evaluated for antibacterial properties, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
  • Molecular Docking Studies : Advanced molecular docking studies have provided insights into the binding interactions between the compound and target proteins, confirming the role of the trifluoromethyl group in enhancing binding affinity .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Remarks
AChE InhibitionAcetylcholinesterase10.4Moderate potency
COX-2 InhibitionCyclooxygenase-2ModerateAnti-inflammatory potential
LOX InhibitionLipoxygenases (LOX-5/15)ModerateImplications in inflammatory diseases
CytotoxicityMCF-7 CellsNot specifiedPotential anticancer agent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.